2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-3-hydroxypyridine with 4-piperidinemethanol under specific reaction conditions to form the desired product. The reaction typically requires a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .
Chemical Reactions Analysis
2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical assays and studies involving proteomics.
Medicine: Research involving this compound may focus on its potential therapeutic applications and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and research context .
Comparison with Similar Compounds
2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride: Another similar compound with different substituents, affecting its reactivity and use in research.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in biochemical research .
Properties
IUPAC Name |
2-chloro-3-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9;/h1-2,5,9,13H,3-4,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZIFSPIZRREMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(N=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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